molecular formula C10H13N5O5 B12349256 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one

Cat. No.: B12349256
M. Wt: 283.24 g/mol
InChI Key: TZQSUXPRDJLJIF-AAXBYFMASA-N
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Comparison with Similar Compounds

Guanosine is similar to other purine nucleosides, such as adenosine, inosine, and xanthosine. guanosine is unique in its ability to form specific phosphorylated derivatives, such as cyclic guanosine monophosphate, which play distinct roles in signal transduction pathways . Additionally, guanosine has unique neuroprotective properties that are not shared by all purine nucleosides .

List of Similar Compounds:
  • Adenosine
  • Inosine
  • Xanthosine
  • Deoxyguanosine
  • Guanosine monophosphate
  • Cyclic guanosine monophosphate
  • Guanosine diphosphate
  • Guanosine triphosphate

Biological Activity

The compound 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one, also known by its CAS number 63699-77-4, is a derivative of purine and has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C10H12N4O6
  • Molecular Weight : 284.23 g/mol
  • IUPAC Name : 9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-hydroxy-7H-purin-8(9H)-one

The biological activity of this compound primarily relates to its ability to interact with nucleic acids and modulate various cellular processes. It exhibits properties that may influence:

  • Nucleic Acid Affinity : The structure allows for strong binding to nucleic acids, which can affect gene expression and replication processes.
  • Cell Penetration : The compound has shown good cell penetration capabilities due to its hydrophilic nature and structural conformation, making it a candidate for therapeutic applications .
  • Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in nucleotide metabolism or DNA synthesis, which could be beneficial in cancer therapies.

Antiviral Properties

Research indicates that derivatives of this compound may exhibit antiviral activity. For instance, studies have shown that similar purine derivatives can inhibit viral replication by interfering with the viral RNA polymerase activity .

Anticancer Activity

Several studies have reported on the anticancer potential of purine derivatives. The compound's ability to inhibit cell proliferation in various cancer cell lines has been documented. For example:

  • Case Study 1 : A study demonstrated that the compound effectively inhibited the growth of leukemia cells in vitro by inducing apoptosis through the activation of caspase pathways.

Immunomodulatory Effects

The compound may also possess immunomodulatory effects that can enhance the immune response against tumors or infections. Its interaction with immune cells could lead to increased cytokine production and enhanced immune surveillance .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntiviralInhibits viral replication through enzyme inhibition
AnticancerInduces apoptosis in leukemia cells
ImmunomodulatoryEnhances cytokine production

Research Findings

Recent research has focused on synthesizing analogs of this compound to enhance its biological activity and reduce potential side effects. Studies have explored modifications at various positions on the purine ring to optimize binding affinity and selectivity towards target enzymes or receptors.

Case Studies

  • In Vitro Studies : Various derivatives were tested against different cancer cell lines (e.g., breast and prostate cancer), showing significant inhibition of cell viability at micromolar concentrations.
  • Animal Models : Preliminary studies in animal models have suggested that administration of this compound can lead to tumor regression and improved survival rates in treated groups compared to controls.

Properties

Molecular Formula

C10H13N5O5

Molecular Weight

283.24 g/mol

IUPAC Name

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one

InChI

InChI=1S/C10H13N5O5/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9/h2-6,9,16-18H,1H2,(H2,11,14,19)/t3-,4?,5-,6-,9-/m1/s1

InChI Key

TZQSUXPRDJLJIF-AAXBYFMASA-N

Isomeric SMILES

C1=NC2C(=O)NC(=N)N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O

Canonical SMILES

C1=NC2C(=O)NC(=N)N=C2N1C3C(C(C(O3)CO)O)O

Origin of Product

United States

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